

An In-depth Technical Guide on Sequosempervirin B (C18H20O5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sequosempervirin B

Cat. No.: B15578533

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **Sequosempervirin B**, a norlignan natural product. A critical point of clarification is the molecular formula of this compound. While the initial inquiry suggested a formula of C19H20O5, extensive database and literature searches have confirmed that **Sequosempervirin B**, as identified by its CAS number 864719-17-5, possesses the molecular formula C18H20O5. This document will proceed with the correct chemical information.

Sequosempervirin B is isolated from the branches and leaves of the coastal redwood, *Sequoia sempervirens*. Preliminary studies indicate its potential as a bioactive compound, exhibiting antifungal properties and inhibitory effects on cyclic AMP (cAMP) phosphodiesterase. This guide collates the available scientific data, presents detailed experimental protocols for the evaluation of its biological activities, and visualizes key signaling pathways to aid in further research and development.

Chemical and Physical Properties

Sequosempervirin B is a member of the norlignan class of phenylpropanoids. Nirlignans are characterized by a C6-C5-C6 carbon skeleton. The structural and physical properties of **Sequosempervirin B** are summarized below.

Property	Data
Molecular Formula	C ₁₈ H ₂₀ O ₅
Molecular Weight	316.35 g/mol
CAS Number	864719-17-5
Source	Sequoia sempervirens (Coastal Redwood)
Compound Class	Norlignan
Spectroscopic Data	Structure elucidated by HR-MS, 1D-NMR, and 2D-NMR. ^[1] Specific data from the primary literature is not publicly available.

Biological Activity

Initial investigations into the biological effects of extracts from *Sequoia sempervirens* have revealed promising activities, which are attributed in part to its norlignan constituents, including **Sequosempervirin B**.

Antifungal Activity

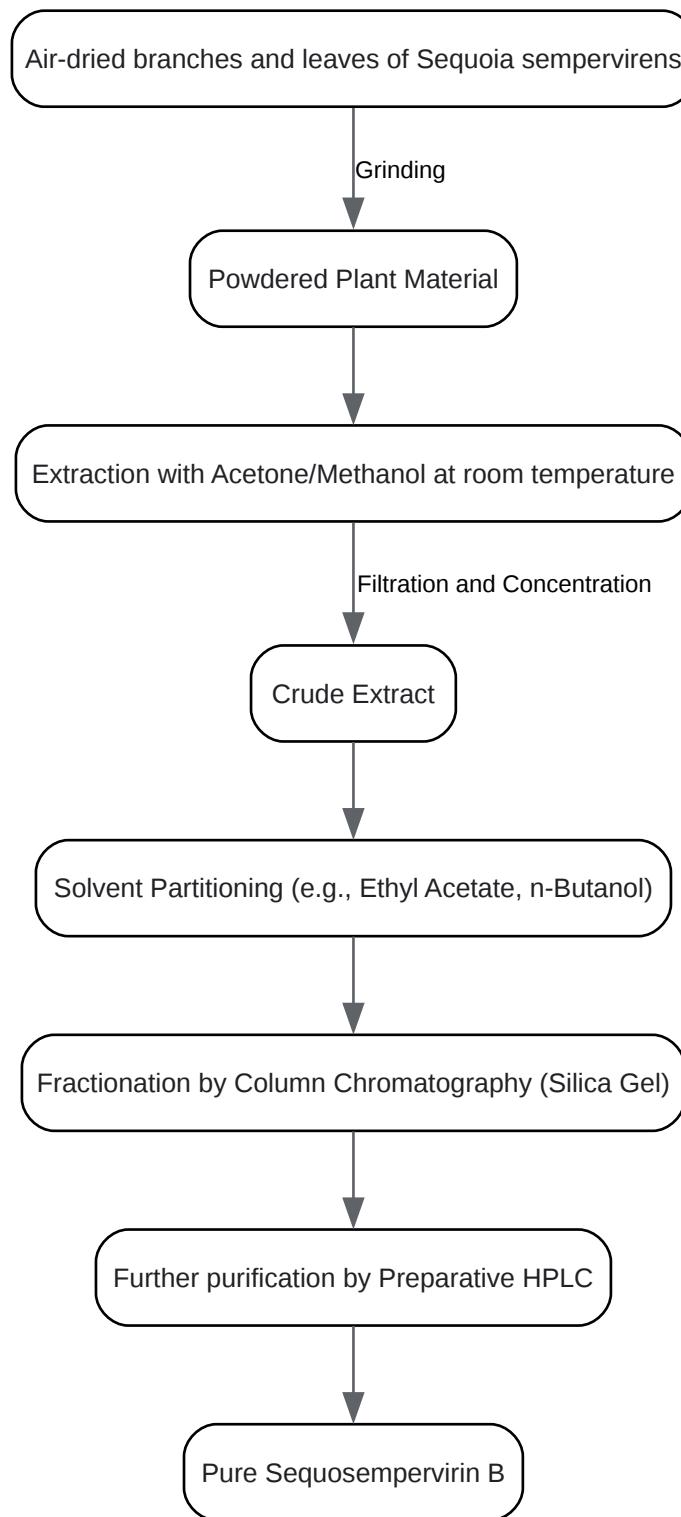
Extracts of *Sequoia sempervirens* have demonstrated notable antifungal properties. The acetone extract, containing **Sequosempervirin B** among other compounds, has shown significant inhibitory effects against the pathogenic yeast *Candida glabrata*.

Extract/Compound	Fungal Strain	Activity Type	Quantitative Data (IC ₅₀)	Reference
Acetone Extract	<i>Candida glabrata</i>	Antifungal	15.98 µg/mL	[1]

Note: The IC₅₀ value is for the crude extract, not purified **Sequosempervirin B**. Further studies are required to determine the specific minimum inhibitory concentration (MIC) of the pure compound.

Enzyme Inhibition

Sequosempervirin B has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE)[\[2\]](#). PDEs are crucial enzymes that regulate the levels of the second messenger cAMP, which is involved in a multitude of cellular processes. Inhibition of PDE leads to an increase in intracellular cAMP levels, which can modulate various signaling pathways. Additionally, extracts from its natural source have shown inhibitory activity against cathepsin B.


Extract/Compound	Enzyme Target	Activity Type	Quantitative Data (IC50)	Reference
Sequosempervirin B	cAMP Phosphodiesterase	Inhibition	Not publicly available	[2]
Acetone Extract	Cathepsin B	Inhibition	4.58 µg/mL	[1]
Methanol Extract	Cathepsin B	Inhibition	5.49 µg/mL	[1]

Experimental Protocols

Detailed experimental protocols for the isolation and full characterization of **Sequosempervirin B** are not readily available in the public domain. However, based on standard methodologies for natural product chemistry and pharmacology, the following protocols serve as a guide for researchers.

Isolation of Sequosempervirin B from Sequoia sempervirens

The following is a generalized workflow for the isolation of norlignans from plant material.

[Click to download full resolution via product page](#)

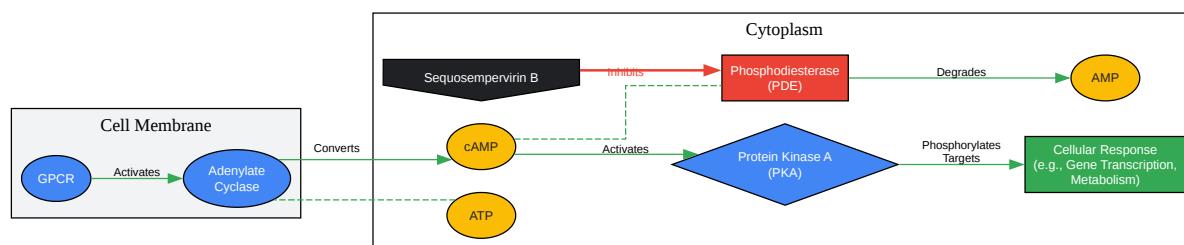
*Isolation workflow for **Sequoempervirin B**.*

Antifungal Susceptibility Testing

The antifungal activity of **Sequosempervirin B** can be quantitatively assessed using the broth microdilution method.

- Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., *Candida* species) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately $0.5\text{-}2.5 \times 10^3$ colony-forming units (CFU)/mL.
- Serial Dilution of Compound: **Sequosempervirin B** is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is incubated at 35°C for 24-48 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

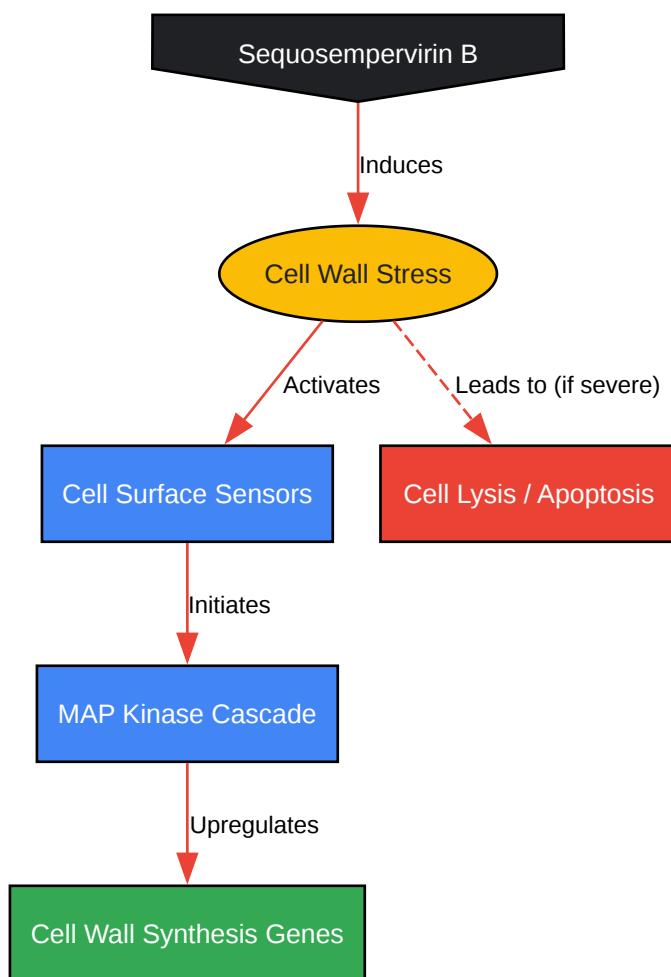

A common method to determine PDE inhibitory activity is through a colorimetric or radiometric assay.

- Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the PDE enzyme, and a substrate (cAMP).
- Initiation of Reaction: The reaction is initiated by the addition of the substrate.
- Incubation with Inhibitor: The reaction is carried out in the presence of varying concentrations of **Sequosempervirin B**.
- Termination and Detection: The reaction is stopped, and the amount of product (5'-AMP) formed is quantified. In a colorimetric assay, a coupling enzyme (e.g., 5'-nucleotidase) can be used to generate a detectable signal.
- Data Analysis: The percentage of PDE inhibition is calculated for each concentration of **Sequosempervirin B**. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of cAMP Signaling Pathway

By inhibiting cAMP phosphodiesterase, **Sequosempervirin B** can increase intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, influencing numerous cellular processes.



[Click to download full resolution via product page](#)

*cAMP signaling pathway and the inhibitory action of **Sequosempervirin B**.*

Putative Antifungal Mechanism of Action

The precise antifungal mechanism of **Sequosempervirin B** has not been elucidated. However, a common target for antifungal agents is the fungal cell wall. A plausible mechanism is the disruption of the cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival.

[Click to download full resolution via product page](#)

Hypothesized antifungal mechanism via the Cell Wall Integrity pathway.

Conclusion and Future Directions

Sequosempervirin B, a norlignan from *Sequoia sempervirens*, presents a promising scaffold for drug development, with initial evidence pointing towards its potential as an antifungal agent and an inhibitor of cAMP phosphodiesterase. This technical guide consolidates the current knowledge and provides a framework for future research. Key areas for further investigation include:

- Definitive structural elucidation and publication of spectroscopic data.
- Total synthesis of **Sequosempervirin B** to enable further biological studies.

- Quantitative assessment of its antifungal activity (MIC values) against a broad panel of pathogenic fungi.
- Determination of IC₅₀ values for the inhibition of specific PDE isoforms.
- Elucidation of the precise mechanisms of its antifungal and PDE-inhibitory actions.

Such studies are essential to fully understand the therapeutic potential of **Sequosempervirin B** and to advance its development as a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Sequosempervirin B (C₁₈H₂₀O₅)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578533#sequosempervirin-b-molecular-formula-c19h20o5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com